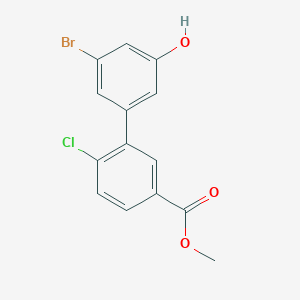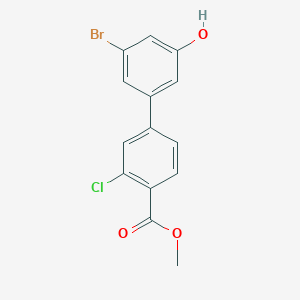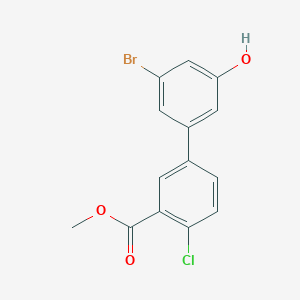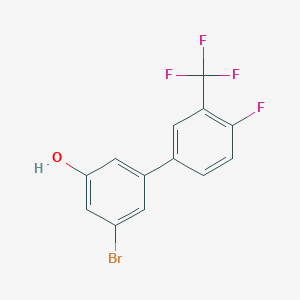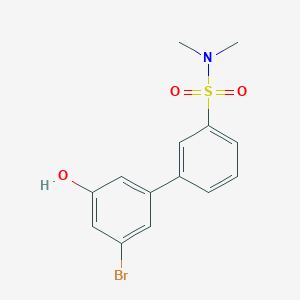
3-Bromo-5-(3-carboxy-4-chlorophenyl)phenol, 95%
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Bromo-5-(3-carboxy-4-chlorophenyl)phenol, 95% (3-B5C3CPP) is a synthetic compound with a wide range of applications in scientific research. It is a white crystalline solid which is soluble in methanol, ethanol, and ethyl acetate. 3-B5C3CPP is widely used in a variety of scientific research applications due to its unique properties.
Scientific Research Applications
3-Bromo-5-(3-carboxy-4-chlorophenyl)phenol, 95% is widely used in scientific research due to its unique properties. It is used as a reagent in organic synthesis, as a catalyst in polymerization reactions, and as a fluorescent dye in fluorescence microscopy. It is also used as a catalyst in the synthesis of polymers, such as poly(ethylene terephthalate), poly(vinyl chloride), and poly(methacrylic acid). Additionally, 3-Bromo-5-(3-carboxy-4-chlorophenyl)phenol, 95% has been used to study the structure and properties of organic molecules and as a model compound for the study of biochemical processes.
Mechanism of Action
The mechanism of action of 3-Bromo-5-(3-carboxy-4-chlorophenyl)phenol, 95% is not well understood. However, it is believed that the compound can interact with proteins, enzymes, and other biomolecules in a variety of ways. It is thought to bind to certain proteins and enzymes, altering their structure and activity. It is also thought to interact with other biomolecules, such as DNA and RNA, and to act as a fluorescent dye in fluorescence microscopy.
Biochemical and Physiological Effects
The biochemical and physiological effects of 3-Bromo-5-(3-carboxy-4-chlorophenyl)phenol, 95% are not well understood. However, it is believed that the compound can interact with proteins, enzymes, and other biomolecules in a variety of ways. It is thought to bind to certain proteins and enzymes, altering their structure and activity. It is also thought to interact with other biomolecules, such as DNA and RNA, and to act as a fluorescent dye in fluorescence microscopy.
Advantages and Limitations for Lab Experiments
The advantages of using 3-Bromo-5-(3-carboxy-4-chlorophenyl)phenol, 95% in laboratory experiments include its high solubility in methanol, ethanol, and ethyl acetate, its ability to act as a catalyst in polymerization reactions, and its ability to act as a fluorescent dye in fluorescence microscopy. Additionally, 3-Bromo-5-(3-carboxy-4-chlorophenyl)phenol, 95% is relatively inexpensive and easy to obtain.
The limitations of using 3-Bromo-5-(3-carboxy-4-chlorophenyl)phenol, 95% in laboratory experiments include its low solubility in water and its potential to interact with proteins and enzymes, altering their structure and activity. Additionally, 3-Bromo-5-(3-carboxy-4-chlorophenyl)phenol, 95% is a strong oxidizing agent and may react with other compounds in the environment.
Future Directions
The future directions for 3-Bromo-5-(3-carboxy-4-chlorophenyl)phenol, 95% include further research into its biochemical and physiological effects, its potential to interact with proteins and enzymes, and its potential to act as a fluorescent dye in fluorescence microscopy. Additionally, further research into its potential applications in organic synthesis and polymerization reactions is warranted. Finally, further research into the safety and toxicity of 3-Bromo-5-(3-carboxy-4-chlorophenyl)phenol, 95% is needed in order to determine its potential for use in drug discovery and development.
Synthesis Methods
3-Bromo-5-(3-carboxy-4-chlorophenyl)phenol, 95% can be synthesized through the reaction of 3-bromo-4-chlorophenol and 3-carboxy-4-chlorophenol in the presence of a base such as potassium hydroxide or sodium hydroxide. The reaction is carried out in an aqueous solution at a temperature of 80°C for 2 hours. The reaction yields 3-Bromo-5-(3-carboxy-4-chlorophenyl)phenol, 95% in 95% purity.
properties
IUPAC Name |
5-(3-bromo-5-hydroxyphenyl)-2-chlorobenzoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8BrClO3/c14-9-3-8(4-10(16)6-9)7-1-2-12(15)11(5-7)13(17)18/h1-6,16H,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AUKDPLIKQCVOOD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C2=CC(=CC(=C2)Br)O)C(=O)O)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8BrClO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80686467 |
Source


|
| Record name | 3'-Bromo-4-chloro-5'-hydroxy[1,1'-biphenyl]-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80686467 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
327.56 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Bromo-5-(3-carboxy-4-chlorophenyl)phenol | |
CAS RN |
1261900-45-1 |
Source


|
| Record name | 3'-Bromo-4-chloro-5'-hydroxy[1,1'-biphenyl]-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80686467 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

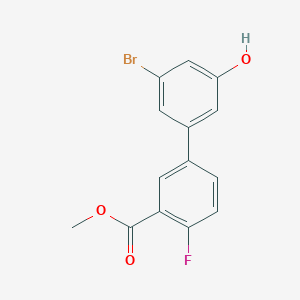


![3-Bromo-5-[4-(ethylcarbamoyl)-3-fluorophenyl]phenol, 95%](/img/structure/B6383643.png)
